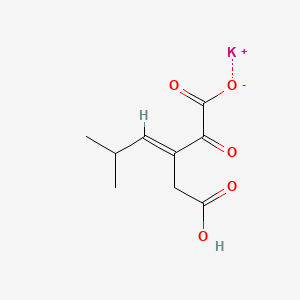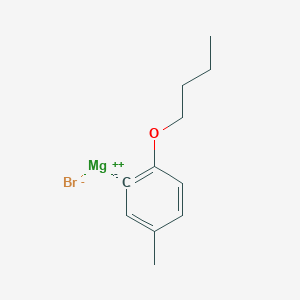
magnesium;1-butoxy-4-methylbenzene-6-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide is an organometallic compound that features a magnesium atom bonded to a 1-butoxy-4-methylbenzene-6-ide ligand and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-butoxy-4-methylbenzene-6-ide;bromide typically involves the reaction of 1-butoxy-4-methylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or diethyl ether, which help to stabilize the organomagnesium intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the required inert atmosphere and precise control over temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the magnesium atom.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organoboron compounds, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Aplicaciones Científicas De Investigación
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatment methods.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of magnesium;1-butoxy-4-methylbenzene-6-ide;bromide involves the formation of reactive intermediates that can interact with various molecular targets. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. The specific pathways involved depend on the nature of the reaction and the conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bromide: A simpler compound that lacks the organic ligand but shares similar reactivity in certain contexts.
1-butoxy-4-methylbenzene: The organic ligand without the magnesium and bromide components.
Grignard reagents: Organomagnesium compounds that are widely used in organic synthesis.
Uniqueness
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide is unique due to the presence of both the organic ligand and the bromide ion, which confer specific reactivity and stability properties. This makes it particularly useful in specialized synthetic applications where precise control over reaction conditions is required .
Propiedades
Fórmula molecular |
C11H15BrMgO |
|---|---|
Peso molecular |
267.45 g/mol |
Nombre IUPAC |
magnesium;1-butoxy-4-methylbenzene-6-ide;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-3-4-9-12-11-7-5-10(2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VCCKICDWDIIICW-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


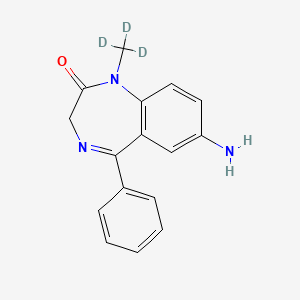
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)

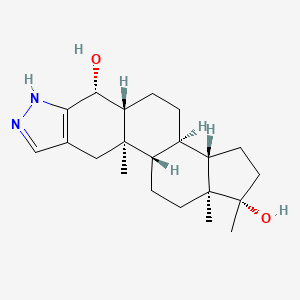
![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
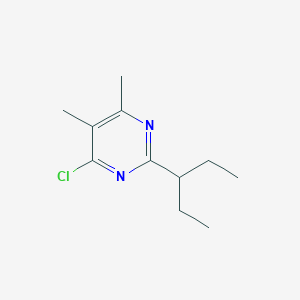
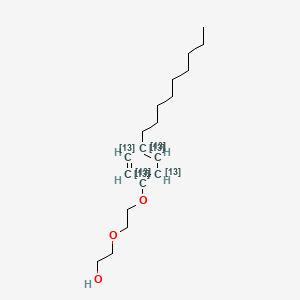
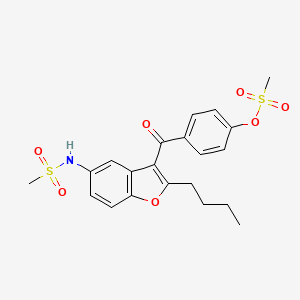

![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
